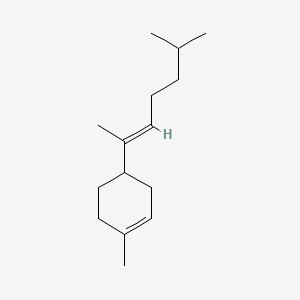
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- is an organic compound belonging to the class of cycloalkenes Cycloalkenes are hydrocarbons containing a ring structure with one or more double bonds This particular compound features a cyclohexene ring substituted with a 1,5-dimethyl-1-hexenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with 1,5-dimethyl-1-hexene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as zeolites or metal oxides may be employed to facilitate the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can yield saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Chlorine gas in the presence of UV light or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Formation of cyclohexanol, cyclohexanone, or cyclohexanecarboxylic acid.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexenes.
Scientific Research Applications
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism by which Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler cycloalkene with a single double bond.
1-Methylcyclohexene: A cyclohexene derivative with a methyl group.
4-(1,5-Dimethyl-1-hexenyl)cyclohexene: A similar compound with a different substitution pattern.
Uniqueness
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
74253-03-5 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
1-methyl-4-[(E)-6-methylhept-2-en-2-yl]cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h7-8,12,15H,5-6,9-11H2,1-4H3/b14-7+ |
InChI Key |
SLJMTUKVGJMCEJ-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CCC(CC1)/C(=C/CCC(C)C)/C |
Canonical SMILES |
CC1=CCC(CC1)C(=CCCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















